![molecular formula C16H22N2O2S B1392687 叔丁基 3H-螺[1,3-苯并噻唑-2,4'-哌啶]-1'-羧酸酯 CAS No. 1221792-85-3](/img/structure/B1392687.png)

叔丁基 3H-螺[1,3-苯并噻唑-2,4'-哌啶]-1'-羧酸酯

描述

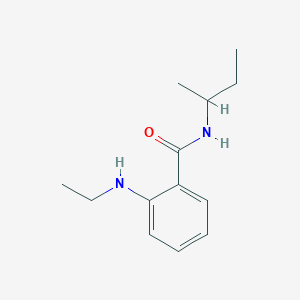

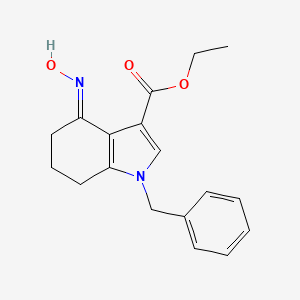

“tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1221792-85-3 and Linear Formula: C16H22N2O2S . It has a molecular weight of 306.43 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point range of 104 - 106 degrees Celsius . It should be stored under nitrogen .科学研究应用

-

- Application : The compound 4′-tert-Butyl-5-chloro-3H-spiro-[1,3-benzothiazole-2, 1′-cyclohexane] has been studied for its crystal structure .

- Method : The study involved the use of X-ray crystallography to determine the planarity of the benzothiazole ring system and the conformation of the substituted cyclohexane ring .

- Results : The benzothiazole ring system was found to be essentially planar, with a maximum deviation of 0.025 (2) Å for the N atom. Its plane is almost perpendicular to the main plane of the substituted cyclohexane ring, which adopts a chair conformation .

-

Field : Synthetic and Medicinal Chemistry

- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties .

- Method : Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .

- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

-

- Application : A library of seven novel 1,3-benzothiazole-substituted BODIPY derivatives with tunable optical properties was synthesized .

- Method : The study involved the synthesis of BODIPY derivatives substituted with 1,3-benzothiazole .

- Results : The new fluorescent dyes exhibited bathochromically shifted absorptions (up to 670 nm) and emissions centered in the red and near-infrared spectral region (up to 677 nm) in comparison to the parent compound 8-phenyl BODIPY (λabs: 499 nm, λemi: 508 nm) .

- Field : Organic Synthesis

- Application : Siddappa et al. devised a simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Method : The synthesis involved the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of catalytic amount of molecular I2, tert-butoxide and pyridine under reflux conditions .

- Results : This method provided an efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Field : Organic Synthesis

- Application : Siddappa et al. devised a simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Method : The synthesis involved the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of catalytic amount of molecular I2, tert-butoxide and pyridine under reflux conditions .

- Results : This method provided an efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

安全和危害

属性

IUPAC Name |

tert-butyl spiro[3H-1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVFOHKAHYYVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)